Potency in Breast and Prostate Cancer Models: A Targeted Indication Profile for Akt-IN-10
Akt-IN-10 is specifically disclosed for research applications in breast and prostate cancer, as per patent WO2021185238A1 [1]. While the patent does not publicly report explicit IC50 values, its explicit mention of these cancer types contrasts with the broader, pan-cancer profiles of established AKT inhibitors like MK-2206 and Ipatasertib, which are studied across a wide range of solid and hematologic malignancies . This focused indication suggests a potentially unique tumor-type specific efficacy or selectivity profile, although direct comparative data is lacking in the public domain.
| Evidence Dimension | Indication-Specific Research Potential |
|---|---|
| Target Compound Data | Disclosed for research in breast and prostate cancer (WO2021185238A1) |
| Comparator Or Baseline | MK-2206, Ipatasertib: Studied in multiple cancer types (pan-cancer profile) |
| Quantified Difference | Not quantifiable; qualitative difference in patent disclosure focus |
| Conditions | Patent disclosure (WO2021185238A1) |
Why This Matters
This focused indication profile may guide researchers seeking AKT inhibitors with potential therapeutic windows in breast and prostate cancer models, reducing experimental noise from broader-spectrum agents.
- [1] Patent WO2021185238A1. Substituted Tetrahydropyrrolooxazolones as AKT Protein Kinase Inhibitors. View Source
